Cas no 1626359-59-8 (sulfo-SPDB-DM4)

sulfo-SPDB-DM4 structure
Nom du produit:sulfo-SPDB-DM4
sulfo-SPDB-DM4 Propriétés chimiques et physiques
Nom et identifiant
-
- sulfo-SPDB-DM4
- 4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-dia
- MS-31931
- 1626359-59-8
- 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid
- DA-67854
- 4-((5-(((S)-1-(((14S,16S,32S,33S,2R,4S,10E,12E,14R)-86-Chloro-14-hydroxy-85,14-dimethoxy-33,2,7,10-tetramethyl-12,6-dioxo-7-aza-1(6,4)-oxazinana-3(2,3)-oxirana-8(1,3)-benzenacyclotetradecaphane-10,12-dien-4-yl)oxy)-1-oxopropan-2-yl)(methyl)amino)-2-methyl
- AKOS040743897
-
- Piscine à noyau: 1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)
- La clé Inchi: ACJLJPQSHWOFQD-UHFFFAOYSA-N
- Sourire: ClC1C(=C([H])C2C([H])([H])C(C([H])([H])[H])=C([H])C([H])=C([H])C([H])(C3(C([H])([H])C([H])(C([H])(C([H])([H])[H])C4([H])C(C([H])([H])[H])(C([H])(C([H])([H])C(N(C([H])([H])[H])C=1C=2[H])=O)OC(C([H])(C([H])([H])[H])N(C(C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])SSC([H])([H])C([H])([H])C([H])(C(=O)ON1C(C([H])([H])C([H])([H])C1=O)=O)S(=O)(=O)O[H])=O)C([H])([H])[H])=O)O4)OC(N3[H])=O)O[H])OC([H])([H])[H])OC([H])([H])[H]
Propriétés calculées
- Qualité précise: 1074.303888g/mol
- Masse isotopique unique: 1074.303888g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 19
- Comptage des atomes lourds: 71
- Nombre de liaisons rotatives: 18
- Complexité: 2180
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 2
- Poids moléculaire: 1075.7g/mol
- Le xlogp3: 1.9
- Surface topologique des pôles: 334
sulfo-SPDB-DM4 Informations de sécurité
- Conditions de stockage:Please store the product under the recommended conditions in the Certificate of Analysis.
sulfo-SPDB-DM4 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101141-25mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 25mg |
¥160000 | 2022-05-09 | ||
ChemScence | CS-7649-50mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 50mg |
$25000.0 | 2022-04-27 | ||
MedChemExpress | HY-101141-5mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 5mg |
¥51000 | 2022-05-09 | ||
1PlusChem | 1P01EP7L-10mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 99% | 10mg |
$6789.00 | 2024-06-19 | |
A2B Chem LLC | AX64673-1mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 99% | 1mg |
$1535.00 | 2024-04-20 | |
A2B Chem LLC | AX64673-5mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 99% | 5mg |
$3735.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50322-1mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 98% | 1mg |
¥10699.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50322-5mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 98% | 5mg |
¥22290.00 | 2023-09-07 | |
ChemScence | CS-7649-5mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 5mg |
$5100.0 | 2022-04-27 | ||
ChemScence | CS-7649-10mg |
sulfo-SPDB-DM4 |
1626359-59-8 | 10mg |
$8600.0 | 2022-04-27 |
sulfo-SPDB-DM4 Littérature connexe
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
1626359-59-8 (sulfo-SPDB-DM4) Produits connexes
- 1170223-69-4(1,5-dimethyl-3-(pyrrolidin-2-yl)-1H-pyrazole)
- 2548992-55-6(2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine)
- 104523-21-9(1-[phenyl(pyridin-4-yl)methyl]piperazine)
- 2171841-21-5(4-(2-fluoroethyl)-2,6-dimethyloxane-4-carbaldehyde)
- 1261599-75-0(6-Chloro-4'-(trifluoromethyl)biphenyl-3-carbonyl chloride)
- 108934-20-9(4-4-(tert-Butyl)phenoxybenzaldehyde)
- 2017028-46-3(1-(3-methylbutan-2-yl)-1H-indol-5-amine)
- 933474-86-3((R)-2-(tert-butoxycarbonyl-methyl-amino)-3-(3,4-dichloro-phenyl)-propionic acid)
- 351001-28-0(6-BROMO-2-(4-ETHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID)
- 2308473-91-6(2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1626359-59-8)sulfo-SPDB-DM4

Pureté:99%
Quantité:5mg
Prix ($):4874.0